4-Amino-3-hydroxytetrahydrothiophene hydrobromide is a compound that belongs to the class of tetrahydrothiophene derivatives, characterized by its unique functional groups. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities. The hydrobromide form indicates that it is a salt, which can enhance solubility and stability in various applications.
The compound can be synthesized from various precursors, primarily involving thiophene derivatives. Its synthesis often utilizes methods that incorporate halogenation and substitution reactions to introduce the amino and hydroxyl groups onto the tetrahydrothiophene framework.
4-Amino-3-hydroxytetrahydrothiophene hydrobromide can be classified as:
The synthesis of 4-Amino-3-hydroxytetrahydrothiophene hydrobromide typically involves several steps:
The reactions are typically conducted in aqueous solvents to facilitate the formation of the hydrobromide salt, which enhances the solubility of the final product. Reaction conditions such as temperature, pH, and concentration are critical for optimizing yields and purity.
The molecular structure of 4-Amino-3-hydroxytetrahydrothiophene hydrobromide can be represented as follows:
The compound features a tetrahydrothiophene ring with an amino group at position 4 and a hydroxyl group at position 3. The presence of the bromine atom contributes to its hydrobromide form, enhancing its solubility in polar solvents.
4-Amino-3-hydroxytetrahydrothiophene hydrobromide can participate in various chemical reactions:
The reactivity of the compound is influenced by the electron-donating properties of the amino group and the electron-withdrawing nature of the bromine atom, which can stabilize certain intermediates during reactions.
The mechanism of action for 4-Amino-3-hydroxytetrahydrothiophene hydrobromide involves its interaction with biological targets:
Studies indicate that compounds similar to 4-Amino-3-hydroxytetrahydrothiophene hydrobromide exhibit effects on platelet aggregation and may have implications in treating thrombotic conditions .
Relevant analyses indicate that the compound's stability is influenced by both temperature and moisture content.
4-Amino-3-hydroxytetrahydrothiophene hydrobromide has potential applications in several areas:
The synthesis of 4-amino-3-hydroxytetrahydrothiophene hydrobromide (CAS: 1179369-32-4) typically initiates with tetrahydrothiophene or its oxidized derivatives as foundational precursors. The most efficient routes involve a carefully orchestrated sequence of functionalization steps beginning with the oxidation of tetrahydrothiophene to sulfolane (tetrahydrothiophene-1,1-dioxide) using hydrogen peroxide or peracid oxidants under controlled conditions. This step capitalizes on sulfur's oxidation susceptibility to generate a versatile intermediate for downstream bromination [2] [8].
Sulfolane undergoes regioselective bromination at the 3-position using molecular bromine (Br₂) or phosphorus tribromide (PBr₃) in inert solvents like carbon tetrachloride or chloroform, yielding 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (PubChem CID: 289294). This critical bromination step proceeds via an SN₂ mechanism facilitated by sulfolane's activated β-protons [2] [7]. Subsequent hydrolytic deoxygenation or reductive desulfurization removes the sulfone group, while preserving the bromohydrin functionality essential for amination. The final stage involves bromine-amine exchange via azidation/reduction or direct ammonolysis under pressure to install the 4-amino group, followed by hydrobromide salt formation in protic solvents [8].
Table 1: Comparative Analysis of Tetrahydrothiophene-Based Synthesis Pathways
Synthetic Stage | Reagents/Conditions | Key Intermediate | Yield (%) | Purity (%) |
---|---|---|---|---|
Sulfolane Formation | 30% H₂O₂, AcOH, 60°C, 4h | Tetrahydrothiophene-1,1-dioxide | 92-95 | >98 |
Regioselective Bromination | Br₂ (1.1 eq), CCl₄, 0°C→RT, 2h | 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | 78-82 | 95 |
Reductive Desulfurization | Zn dust, NH₄Cl, EtOH/H₂O, reflux, 3h | 3-Bromo-4-hydroxytetrahydrothiophene | 85 | 90 |
Amination | NaN₃, DMF, 100°C, 24h → H₂, Pd/C, MeOH | 4-Amino-3-hydroxytetrahydrothiophene | 65-70 | 88 |
Salt Formation | HBr (48% aq), EtOH, 0°C, crystallization | Target Hydrobromide Salt | 90-95 | >99 (HPLC) |
Modern approaches employ continuous flow microchannel reactors for critical exothermic steps like bromination, significantly enhancing heat transfer and reducing byproduct formation compared to batch processes. This technology enables precise residence time control (2-5 minutes) and temperature gradients (–10°C to 25°C), boosting overall yield by 15-20% while maintaining exceptional regioselectivity (>98:1) [1].
Bromination constitutes the linchpin transformation in constructing the target molecule's stereochemical framework. While molecular bromine remains prevalent, electrophilic bromine sources like N-bromosuccinimide (NBS) offer superior control in introducing bromine at C3 of sulfolane derivatives. This reaction proceeds via an enol-mediated mechanism where the sulfone group stabilizes the transient enolate, directing electrophilic attack exclusively to the adjacent carbon [2] [7].
Regioselectivity optimization requires meticulous control of:
Table 2: Bromination Agents and Performance Metrics for Sulfolane Derivatives
Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Regioselectivity (C3:C2 Ratio) | Isolated Yield (%) |
---|---|---|---|---|---|
Br₂ (1.0 eq) | CCl₄ | 0→25 | 1.5 | 95:5 | 82 |
NBS (1.05 eq) | CH₂Cl₂ | -10→0 | 3 | >99:1 | 85 |
PBr₃ (0.35 eq) | Toluene | 25 | 12 | 85:15 | 78 |
P₂O₅/Bu₄NBr (1.2 eq) | Acetonitrile | 60 | 0.5 | >98:2 | 88 |
The innovative P₂O₅/tetrabutylammonium bromide (Bu₄NBr) system generates reactive bromophosphonium species in situ, enabling rapid bromination (≤30 minutes) at elevated temperatures (60°C) with exceptional regiocontrol (>98:2). This approach circumvents traditional bromine handling hazards while achieving yields exceeding 85% [4]. Subsequent hydroxyl protection as silyl ethers (TBDMSCl, imidazole catalyst) prevents elimination during amination. The bromine atom then serves as a displacement handle for nitrogen installation via SN₂ reactions with sodium azide (followed by Staudinger reduction) or direct ammonolysis in pressurized reactors (100°C, 5 atm NH₃) [8].
Conversion of the free base 4-amino-3-hydroxytetrahydrothiophene to its hydrobromide salt serves dual purposes: enhancing crystallinity for purification and improving stability during storage. This critical final step employs stoichiometric hydrobromic acid (48-62% aqueous solution) in optimized solvent systems that balance solubility and crystallization kinetics [6] [8].
Solvent selection principles:
The free base (10-15% w/v) is dissolved in warm ethanol (50-55°C), followed by dropwise addition of 1.05 equivalents of aqueous HBr. Seeding with authentic crystals initiates nucleation, after which the mixture undergoes controlled cooling (–0.5°C/minute) to 0-5°C. This slow crystallization over 8-12 hours yields high-purity needles (>99.5% HPLC) with low residual solvent content (<300 ppm) [6].
Table 3: Crystallization Systems for Hydrobromide Salt Formation
Solvent Composition (v/v) | Crystallization Temperature (°C) | Crystal Habit | Purity (%) | Recovery (%) | Residual Solvent (ppm) |
---|---|---|---|---|---|
EtOH/H₂O (90:10) | 0→5 | Needles | 99.7 | 92 | 280 |
IPA/Et₂O (75:25) | -10→0 | Plates | 99.3 | 88 | 410 |
MeOH/MTBE (70:30) | -20→-5 | Prisms | 99.5 | 85 | 350 |
Acetone/H₂O (85:15) | 5→10 | Irregular | 98.9 | 78 | 550 |
Polymorph control represents a critical quality attribute achieved through:
Post-crystallization, the solid is subjected to anti-solvent washing with cold diethyl ether or MTBE to remove surface impurities, followed by vacuum drying (40°C, 10 mmHg, 24h) to achieve moisture content <0.5% w/w. The resulting hydrobromide salt exhibits excellent hygroscopic stability (<1% moisture uptake at 40% RH) and thermal resilience (decomposition onset >180°C) [6] [10].
The stereochemistry at C3 and C4 positions introduces significant synthetic divergence between racemic and enantiopure routes. Standard synthesis via bromohydrin intermediates produces a racemic mixture due to SN₂-mediated ring opening of chiral epoxide precursors or non-selective bromination. While adequate for initial pharmacological evaluation, therapeutic applications necessitate enantiocontrol given the stereospecific nature of biological targets [2].
Chiral resolution techniques:
Asymmetric synthesis routes provide superior atom economy:
Table 4: Enantioselective Synthesis Performance Comparison
Methodology | Chiral Inducer | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Enzymatic Resolution (CAL-B) | Vinyl acetate | 30 | 48 | >99 | 45 (theor 50) |
Diastereomeric Salt Formation | D-Dibenzoyl tartaric acid | 0→5 | 72 | 98 | 38 |
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | 60 (H₂ 50 psi) | 16 | 99 | 92 |
Biocatalytic Transamination | ATA-117 transaminase | 37 | 24 | 98 | 85 |
Epoxide Ring Opening | Cr(III)-salen complex | 25 | 8 | 90 | 88 |
Economic considerations:
Industrial-scale production favors enantioconvergent synthesis where a single enantiomer is generated from racemic precursors via dynamic kinetic resolution. Recent advances employ bifunctional thiourea catalysts for the amination step, achieving simultaneous racemization and enantioselective transformation (90% yield, 95% ee) [2].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: